molecular formula C24H23N3O4S B2897291 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol CAS No. 1040646-48-7

2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol

Cat. No.: B2897291
CAS No.: 1040646-48-7
M. Wt: 449.53
InChI Key: GIFYBWWQQUTKNS-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-4-ol core substituted at position 6 with a phenyl group and at position 2 with a sulfanyl-linked oxazolylmethyl moiety. The oxazole ring is further functionalized with a 4-ethoxy-3-methoxyphenyl group and a methyl group at position 3.

Properties

IUPAC Name

2-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-4-30-20-11-10-17(12-21(20)29-3)23-25-19(15(2)31-23)14-32-24-26-18(13-22(28)27-24)16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFYBWWQQUTKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include 2-bromo-1-phenylethanone, cesium carbonate, and sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary alcohols .

Mechanism of Action

The mechanism of action of 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A : 5-(2-Hydroxyethyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol ()

  • Key Differences :
    • Position 5: Hydroxyethyl vs. hydrogen in the target compound.
    • Position 6: Methyl vs. phenyl in the target compound.
    • Oxazole substituent: 4-Methoxyphenyl vs. 4-ethoxy-3-methoxyphenyl.
  • The methyl group at position 6 may lower steric hindrance, enhancing binding to compact active sites.

Compound B: 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol ()

  • Key Differences: Position 2: Amino group vs. sulfanyl-oxazolylmethyl in the target compound. Position 5: 4-Fluorophenylmethoxy vs. hydroxyl in the target compound.
  • Implications: The amino group facilitates stronger hydrogen bonding, possibly improving target affinity but reducing metabolic stability. The fluorophenylmethoxy group introduces electronegativity, altering electronic distribution and interaction with hydrophobic pockets.

Compound C: 6-(4-Methoxyphenyl)-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone ()

  • Key Differences: Core structure: Pyrimidinone vs. pyrimidin-4-ol. Substituent: Quinazolinylamino vs. sulfanyl-oxazolylmethyl.
  • The pyrimidinone core may reduce acidity compared to the hydroxyl group in the target compound, affecting solubility.

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~485 g/mol ~455 g/mol ~490 g/mol ~470 g/mol
LogP ~3.5 (estimated) ~2.8 (estimated) ~3.2 (estimated) ~3.0 (estimated)
Hydrogen Bond Donors 1 (pyrimidin-4-ol) 2 (pyrimidin-4-ol, hydroxyethyl) 2 (phenol, amino) 1 (pyrimidinone)
Key Functional Groups Ethoxy, methoxy, phenyl Methoxy, hydroxyethyl Amino, fluorophenyl Quinazolinylamino

Biological Activity

The compound 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to compile and analyze available data on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC25H25N4O5S
Molecular Weight541.55 g/mol
LogP4.6892
Polar Surface Area80.902 Ų
Hydrogen Bond Acceptors9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Studies suggest that it may exhibit:

  • Antioxidant Activity : The presence of methoxy and ethoxy groups in the structure may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies indicate that the compound may inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Potential : Research has indicated that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Case Studies

  • Antimalarial Activity : In a study involving derivatives of similar compounds, it was found that certain oxazole-containing compounds exhibited significant antimalarial activity against resistant strains of Plasmodium falciparum. The mechanism was linked to interference with heme detoxification pathways in the parasite .
  • Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that related pyrimidine derivatives showed selective toxicity towards cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
  • Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been explored, with findings suggesting it may act as a competitive inhibitor for certain kinases implicated in cancer progression .

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity and reduce toxicity. For instance:

  • Synthesis and Optimization : Research has shown that modifying substituents on the oxazole ring can significantly affect the compound's potency against various biological targets .
  • Structure-Activity Relationship (SAR) : Understanding the SAR has been crucial in identifying which modifications lead to improved efficacy and selectivity for desired biological activities .

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